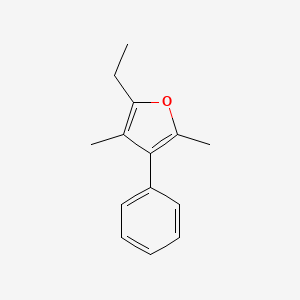![molecular formula C39H31Br2NP2 B12876136 2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B12876136.png)
2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is a complex organophosphorus compound It is characterized by the presence of bromine atoms and diphenylphosphino groups attached to a dibenzoazepine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the dibenzoazepine core, which is then brominated to introduce bromine atoms at the 2 and 8 positions.
Phosphination: The brominated dibenzoazepine is then subjected to a phosphination reaction using diphenylphosphine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation and Reduction: The diphenylphosphino groups can be oxidized to phosphine oxides or reduced back to phosphines under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents, which facilitate the substitution of bromine atoms.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phosphine groups.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce phosphine oxides back to phosphines.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted dibenzoazepine derivatives can be obtained.
Oxidation Products: The primary oxidation product is the corresponding phosphine oxide.
Reduction Products: The reduction of phosphine oxides yields the original phosphine compound.
Applications De Recherche Scientifique
2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The diphenylphosphino groups play a crucial role in stabilizing the metal center and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Bis(diphenylphosphino)phenoxazine: This compound has a similar diphenylphosphino functional group but differs in the core structure, which is based on phenoxazine.
2,6-Bis(diphenylphosphino)bromobenzene: Another related compound with diphenylphosphino groups attached to a bromobenzene core.
Uniqueness
2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to its dibenzoazepine backbone, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well .
Propriétés
Formule moléculaire |
C39H31Br2NP2 |
|---|---|
Poids moléculaire |
735.4 g/mol |
Nom IUPAC |
(3,8-dibromo-1-diphenylphosphanyl-11-methyl-5,6-dihydrobenzo[b][1]benzazepin-10-yl)-diphenylphosphane |
InChI |
InChI=1S/C39H31Br2NP2/c1-42-38-28(24-30(40)26-36(38)43(32-14-6-2-7-15-32)33-16-8-3-9-17-33)22-23-29-25-31(41)27-37(39(29)42)44(34-18-10-4-11-19-34)35-20-12-5-13-21-35/h2-21,24-27H,22-23H2,1H3 |
Clé InChI |
WUAGBZYYYYTJIW-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(CCC3=C1C(=CC(=C3)Br)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C2P(C6=CC=CC=C6)C7=CC=CC=C7)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



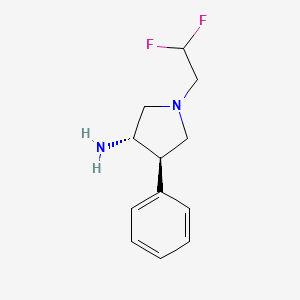
![3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12876067.png)
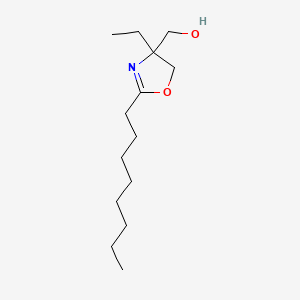
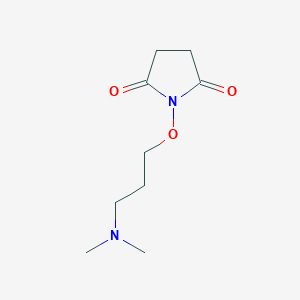
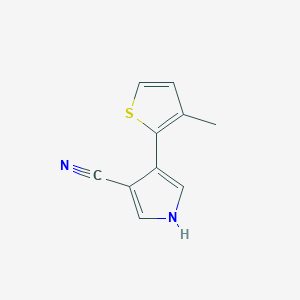
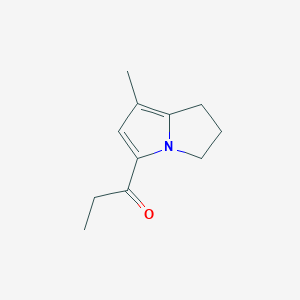

![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12876112.png)

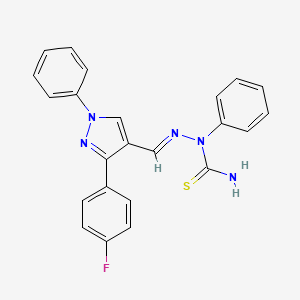
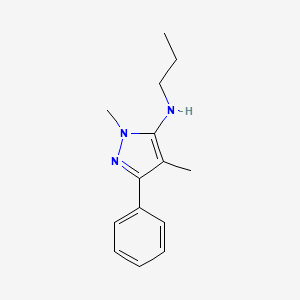
![2,4-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12876137.png)
